(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride typically involves several steps:
Formation of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylation reaction, often employing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Propylamine Backbone: The propylamine backbone is constructed through a series of nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the reactivity and stability of the resulting compounds.
Biology
In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding the interactions between trifluoromethylated molecules and biological targets.
Medicine
In medicine, ®-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride is investigated for its potential therapeutic effects. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a valuable candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique properties make it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of ®-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride is unique due to its specific structural arrangement, which combines a phenyl group, a trifluoromethyl group, and a propylamine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/t15-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTWWEPBGGXBTO-XFULWGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138614-32-1 |
Source
|
Record name | (γR)-γ-[4-(Trifluoromethyl)phenoxy]benzenepropanamine hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138614-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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